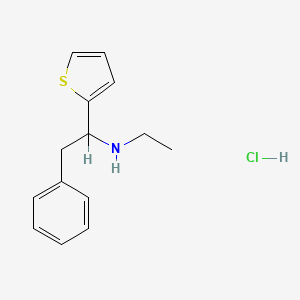
2-Chloro-4-(triphenylethenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(triphenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a triphenylethenyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(triphenylethenyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with triphenylethylene under specific conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(triphenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols from quinones.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(triphenylethenyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(triphenylethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The triphenylethenyl group may interact with hydrophobic pockets within proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenol: Similar structure but lacks the triphenylethenyl group.
2,4-Dichlorophenol: Contains an additional chlorine atom.
Triphenylethylene: Lacks the phenol group.
Uniqueness
2-Chloro-4-(triphenylethenyl)phenol is unique due to the combination of the phenol and triphenylethenyl groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
76119-73-8 |
|---|---|
Molekularformel |
C26H19ClO |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
2-chloro-4-(1,2,2-triphenylethenyl)phenol |
InChI |
InChI=1S/C26H19ClO/c27-23-18-22(16-17-24(23)28)26(21-14-8-3-9-15-21)25(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-18,28H |
InChI-Schlüssel |
KDTHBQRAYXBTMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


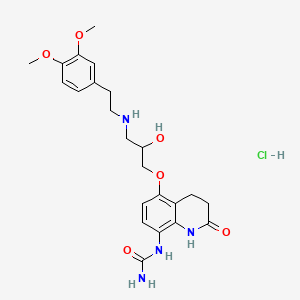

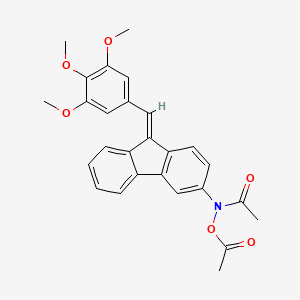
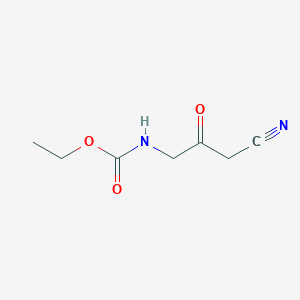
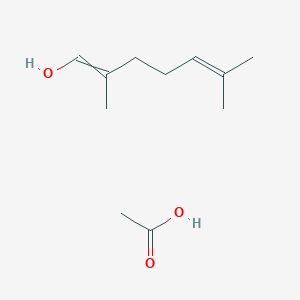
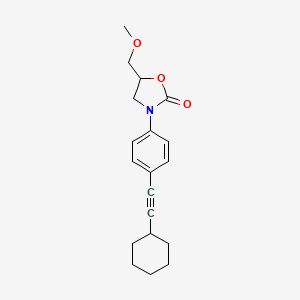
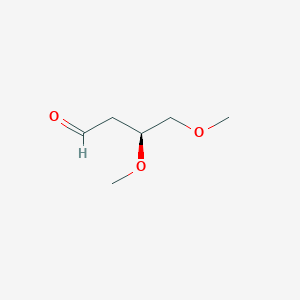
![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)

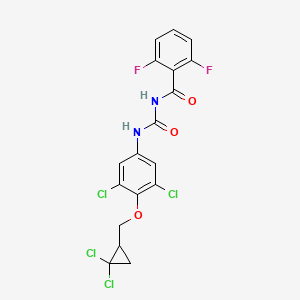
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)
